molecular formula C19H17Cl2N3O2 B12012085 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 618443-68-8

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B12012085
CAS No.: 618443-68-8
M. Wt: 390.3 g/mol
InChI Key: PAEGRUZDMYGNPM-UHFFFAOYSA-N
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Description

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, may exhibit specific pharmacological or industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Acetamide Formation: The final step involves the acylation of the quinazolinone core with N-(2-ethyl-6-methylphenyl)acetamide under suitable conditions, such as using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions could target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties, such as anticancer or anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxoquinazolin-3(4H)-yl)acetamide: Lacks the chlorine and ethyl-methyl substitutions.

    6,8-Dichloro-4-oxoquinazoline: Lacks the acetamide moiety.

    N-(2-Ethyl-6-methylphenyl)acetamide: Lacks the quinazolinone core.

Uniqueness

The unique combination of the quinazolinone core with chlorine substitutions and the N-(2-ethyl-6-methylphenyl)acetamide moiety may confer specific biological or chemical properties that are not observed in similar compounds. This uniqueness could be exploited in various applications, such as drug development or material science.

Properties

CAS No.

618443-68-8

Molecular Formula

C19H17Cl2N3O2

Molecular Weight

390.3 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C19H17Cl2N3O2/c1-3-12-6-4-5-11(2)17(12)23-16(25)9-24-10-22-18-14(19(24)26)7-13(20)8-15(18)21/h4-8,10H,3,9H2,1-2H3,(H,23,25)

InChI Key

PAEGRUZDMYGNPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C

Origin of Product

United States

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